molecular formula C16H18N2O3 B5404905 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide

3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide

Cat. No. B5404905
M. Wt: 286.33 g/mol
InChI Key: QFIKQUJEVZVGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPEB belongs to the class of N-alkylated benzamides and possesses a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to act through the modulation of several signaling pathways in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to possess several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, leading to improvements in cognitive function and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is also relatively easy to synthesize and purify, making it a readily available compound for use in lab experiments. However, one limitation of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One area of research could focus on the development of novel derivatives of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide with improved therapeutic properties. Another area of research could focus on the development of new methods for synthesizing and purifying 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential therapeutic applications in various fields of medicine.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves several steps that require specialized equipment and expertise. The most commonly used method for synthesizing 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-pyridin-1-yl-1-ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide.

Scientific Research Applications

3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3,4-dimethoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(12-6-8-17-9-7-12)18-16(19)13-4-5-14(20-2)15(10-13)21-3/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIKQUJEVZVGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.